molecular formula C11H18N2O B3173330 4-[2-(Dimethylamino)ethoxy]-3-methylaniline CAS No. 946784-87-8

4-[2-(Dimethylamino)ethoxy]-3-methylaniline

Cat. No.: B3173330
CAS No.: 946784-87-8
M. Wt: 194.27 g/mol
InChI Key: RQZUMYLTTXQIQZ-UHFFFAOYSA-N
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Description

4-[2-(Dimethylamino)ethoxy]-3-methylaniline (CAS 101602-60-2) is an aromatic amine derivative with the molecular formula C₁₇H₂₂N₂O and a molecular weight of 270.37 g/mol . Its structure features a dimethylaminoethoxy group (-O-CH₂-CH₂-N(CH₃)₂) attached to a 3-methyl-substituted aniline core. This compound is of interest due to its structural similarity to pharmaceuticals and polymer initiators, where the dimethylaminoethoxy group is a critical functional moiety. Potential applications include roles in drug synthesis (e.g., selective estrogen receptor modulators, SERMs) or as a co-initiator in photopolymerizable resins .

Properties

IUPAC Name

4-[2-(dimethylamino)ethoxy]-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-9-8-10(12)4-5-11(9)14-7-6-13(2)3/h4-5,8H,6-7,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZUMYLTTXQIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Dimethylamino)ethoxy]-3-methylaniline typically involves the reaction of 4-amino-2-methylphenol with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the phenol is replaced by the 2-(dimethylamino)ethoxy group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Dimethylamino)ethoxy]-3-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(Dimethylamino)ethoxy]-3-methylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(Dimethylamino)ethoxy]-3-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as microtubule affinity regulating kinase 4 (MARK4), which plays a role in cancer progression. By binding to the active site of the enzyme, the compound prevents its activity, leading to the inhibition of cancer cell growth and proliferation .

Comparison with Similar Compounds

Co-Initiators in Resin Systems

The dimethylaminoethoxy group is commonly used in resin formulations to enhance photopolymerization. Key comparisons include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Application Key Findings
4-[2-(Dimethylamino)ethoxy]-3-methylaniline 101602-60-2 C₁₇H₂₂N₂O 270.37 Aniline, dimethylaminoethoxy, methyl Research/Pharmaceuticals Not directly studied in resins but structurally analogous to co-initiators.
Ethyl 4-(dimethylamino) benzoate N/A C₁₁H₁₅NO₂ 193.24 Benzoate ester, dimethylamino Resin co-initiator Higher degree of conversion (72%) vs. methacrylate analogs; superior physical properties in resins .
2-(Dimethylamino) ethyl methacrylate N/A C₈H₁₅NO₂ 157.21 Methacrylate, dimethylamino Resin co-initiator Lower degree of conversion (58%); DPI additive improves conversion to 68% .

Key Insights :

  • Ethyl 4-(dimethylamino) benzoate outperforms methacrylate analogs in resin systems due to higher reactivity and reduced sensitivity to additives like diphenyliodonium hexafluorophosphate (DPI) .

Pharmaceutical Derivatives (SERMs and Analogs)

The dimethylaminoethoxyphenyl moiety is a hallmark of SERMs like tamoxifen derivatives. Notable comparisons include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Application Key Findings
This compound 101602-60-2 C₁₇H₂₂N₂O 270.37 Aniline, dimethylaminoethoxy, methyl Research/Pharmaceuticals Potential intermediate in SERM synthesis; methyl group may modulate lipophilicity.
Droloxifene 82413-20-5 C₂₆H₂₉NO₂ 387.51 Phenol, dimethylaminoethoxy, phenyl Breast cancer therapy (E)-isomer with antiestrogenic activity; targets estrogen receptors .
Afimoxifene 68392-35-8 C₂₆H₂₉NO₂ 387.51 Phenol, dimethylaminoethoxy, butenyl Local estrogen-dependent therapy Structural analog of tamoxifen; used in topical formulations for breast conditions .

Key Insights :

  • Core Structure Differences: The aniline group in this compound contrasts with the phenol group in Droloxifene and Afimoxifene. Phenol derivatives exhibit stronger hydrogen-bonding capacity, critical for receptor binding in SERMs .
  • Substituent Effects : The methyl group on the aniline ring in the target compound may enhance metabolic stability compared to the hydroxyl group in SERMs, which is prone to glucuronidation.

Other Aniline Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Application Key Differences
4-chloro-N-[1-(3,4-dimethylphenyl)ethyl]-2-methoxy-5-methylaniline 4213-32-5 C₁₈H₂₂ClNO 303.83 Chloro, methoxy, alkyl chain Research Lacks dimethylaminoethoxy group; chloro and methoxy substituents alter electronic properties .

Key Insights :

    Biological Activity

    4-[2-(Dimethylamino)ethoxy]-3-methylaniline is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.

    Chemical Structure and Properties

    The chemical structure of this compound features a dimethylamino group attached to an ethoxy chain and a methylaniline moiety. This specific arrangement contributes to its unique biochemical interactions.

    Antiamoebic Activity

    Research has demonstrated that compounds incorporating the dimethylaminoethoxy group exhibit significant antiamoebic properties. A study highlighted that derivatives of this compound, particularly hydrazone hybrids, showed promising results against Entamoeba histolytica, with notable cytotoxicity profiles against lung cancer cell lines (A549) using the MTT assay .

    CompoundActivityTarget OrganismReference
    This compoundAntiamoebicE. histolytica

    Cytotoxicity

    The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound demonstrated enhanced cell viability in A549 lung cancer cells compared to other tested compounds, suggesting a selective cytotoxic profile .

    The mechanism by which this compound exerts its biological effects is not fully elucidated but appears to involve interactions with specific molecular targets. It is hypothesized that the compound may inhibit certain enzymes or modulate receptor activities, leading to downstream biochemical effects.

    Enzyme Inhibition

    Similar compounds have shown the ability to inhibit enzyme activity through hydrophobic interactions and hydrogen bonding with amino acid residues in proteins. This dual interaction facilitates the modulation of protein functions, making it a valuable tool in biochemical research.

    Case Studies and Research Findings

    Several studies have focused on synthesizing derivatives of this compound to explore their biological activities further. Notably, a series of hydrazone hybrids were synthesized and evaluated for their antiamoebic activity and cytotoxicity against cancer cell lines. The findings indicate that modifications to the parent compound can enhance its biological efficacy .

    Comparative Analysis with Similar Compounds

    The biological activity of this compound can be compared with structurally similar compounds:

    Compound NameBiological ActivityKey Differences
    2-[2-(Dimethylamino)ethoxy]acetic acidModerate antiamoebicDifferent functional groups
    Ethanol, 2-[2-(dimethylamino)ethoxy]-Low antiamoebicLacks aromatic amine structure

    This comparison highlights the unique properties of this compound that contribute to its enhanced biological activity.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    Reactant of Route 2
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